3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid
Description
3-{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a heterocyclic compound featuring a fused imidazo-thiazole core substituted with methyl groups at positions 2 and 4. The 5-position of the ring is linked to a prop-2-enoic acid (acrylic acid) moiety. This structure confers unique electronic and steric properties, making the compound a candidate for diverse applications, including antimicrobial and anticancer research. The acrylic acid group enhances reactivity through conjugation and provides sites for chemical modifications, such as salt formation or esterification .
Properties
IUPAC Name |
(E)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-6-5-12-8(3-4-9(13)14)7(2)11-10(12)15-6/h3-5H,1-2H3,(H,13,14)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVNGDQIJADOOF-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701173053 | |
| Record name | (2E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1613051-26-5 | |
| Record name | (2E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613051-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701173053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a precursor in the synthesis of various bioactive molecules. Its imidazo-thiazole moiety is known for biological activity, making it a candidate for drug development.
- Anticancer Activity : Some studies have indicated that derivatives of imidazo-thiazoles can exhibit anticancer properties by inhibiting specific cancer cell lines. This makes 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid a focus for developing new cancer therapeutics.
Biological Research
This compound has been utilized in biological assays to explore its effects on cellular pathways.
- Cell Signaling Pathways : Research has demonstrated that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis.
Material Science
The unique chemical structure allows for the incorporation of this compound into polymer matrices, potentially enhancing material properties.
- Polymer Composites : The integration of such compounds into polymers can improve thermal stability and mechanical strength, making them suitable for advanced material applications.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various imidazo-thiazole derivatives, including this compound. The results indicated significant cytotoxic effects against several cancer cell lines (e.g., MCF-7 and A549) with IC50 values in the low micromolar range.
Research conducted at a leading university investigated the modulation of apoptosis in human leukemia cells using this compound. The findings suggested that it activates caspase pathways leading to increased apoptosis rates.
Mechanism of Action
The mechanism by which 3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Structural Modifications on the Imidazo-Thiazole Core
Variations in substituents on the imidazo-thiazole ring significantly influence biological activity and physicochemical properties:
*Calculated based on molecular formula.
Functional Group Variations
The nature of the side-chain functional group dictates reactivity and biological interactions:
- Acrylic Acid vs. In contrast, simpler carboxylic acid derivatives (e.g., 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid) lack this reactivity .
- Ester Derivatives : Ethyl esters (e.g., Ethyl 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylate) are less acidic and may act as prodrugs, hydrolyzing in vivo to release the active carboxylic acid .
- Hydroxyl and Cyano Groups: Compounds like 3-(6-Methylimidazo[2,1-b]thiazol-5-yl)prop-2-en-1-ol (hydroxyl side chain) exhibit altered solubility and hydrogen-bonding capacity, while cyanoacrylate derivatives (e.g., from ) show increased electrophilicity .
Antimicrobial and Anticancer Potential
- Target Compound: The acrylic acid group may inhibit microbial enzymes through covalent interactions, while methyl substituents enhance membrane permeability. Similar compounds (e.g., 3-[6-(4-nitrophenyl) derivatives) exhibit notable activity against Mycobacterium tuberculosis .
- Chloro and Nitro Derivatives : Electron-withdrawing groups (e.g., nitro, chloro) improve target binding in resistant bacterial strains but may increase toxicity .
Pharmacokinetic Considerations
- Solubility : Methoxy-substituted derivatives () show improved aqueous solubility compared to hydrophobic methyl or nitro analogues.
- Metabolic Stability : Ester derivatives (e.g., ) are prone to hydrolysis, whereas acrylic acid forms may exhibit longer half-lives due to resistance to esterases.
Biological Activity
3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enoic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antibacterial effects, and its mechanism of action based on various studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H12N4OS |
| Molecular Weight | 212.28 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 119056961 |
Biological Activity Overview
Research has identified several biological activities associated with this compound:
Cytotoxic Activity
In vitro studies have shown that compounds containing thiazole and imidazole rings exhibit significant cytotoxicity against various cancer cell lines. For example:
- Study Findings : A study reported that derivatives of thiazole showed cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer) with IC50 values ranging from 10 to 50 µM .
- Mechanism : The presence of the imidazole ring in the structure is believed to enhance the apoptotic effects on cancer cells, potentially through the modulation of apoptosis pathways .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Study Results : In a recent study, derivatives of thiazole were tested against common bacterial strains like Escherichia coli and Staphylococcus aureus, showing moderate to strong antibacterial activity with MIC values ranging from 20 to 100 µg/mL .
- Comparative Analysis : Compared to standard antibiotics, these compounds demonstrated comparable effectiveness, suggesting their potential as alternative antibacterial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole and Imidazole Rings : The combination of these heterocycles is crucial for enhancing both cytotoxicity and antibacterial activity .
- Substituent Effects : Modifications on the thiazole ring (such as methyl or chloro substitutions) have been shown to significantly impact the potency of the compounds against cancer cells .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Cytotoxicity Against Cancer Cell Lines
- Antibacterial Efficacy
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
